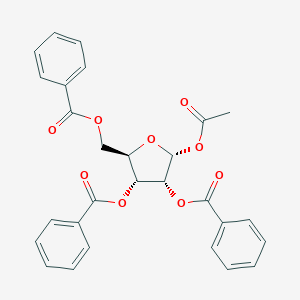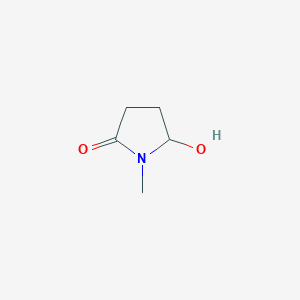
1-Iodo-3,5-dimethoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Iodo-3,5-dimethoxybenzene, like poly(1,3-dimethoxybenzene), involves electrochemical oxidation processes. For instance, poly(1,3-dimethoxybenzene) is synthesized via the electrochemical oxidation of 1,3-dimethoxybenzene in an acetonitrile solution containing tetrabutylammonium tetrafluoroborate, resulting in a polymer with retained methoxy groups and a structure supported by FT-IR and NMR spectroscopies (Martínez et al., 1998). These methodologies highlight the versatility of 1,3-dimethoxybenzene derivatives in synthesizing polymeric materials with specific electronic and structural properties.
Molecular Structure Analysis
The molecular structure of 1,3-dimethoxybenzene derivatives has been extensively studied through techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal the presence of stable planar conformers and provide insights into the conformational properties and geometrical parameters of the molecules (Dorofeeva et al., 2010). Such analyses are crucial for understanding the reactivity and interaction potential of 1-Iodo-3,5-dimethoxybenzene in chemical reactions.
Chemical Reactions and Properties
Chemical reactions involving iodobenzenes, closely related to 1-Iodo-3,5-dimethoxybenzene, demonstrate their utility in catalyzing transformations such as the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes from commercially available precursors, showcasing the role of iodobenzenes in facilitating complex organic syntheses (Ngatimin et al., 2013). These reactions are indicative of the potential chemical pathways and transformations that 1-Iodo-3,5-dimethoxybenzene can undergo, contributing to its versatility as a chemical intermediate.
Physical Properties Analysis
The study of closely related molecules like 2-Iodo-1,3-dimethoxybenzene provides insights into the physical properties of these compounds, including crystalline structure and intermolecular interactions. For example, crystals of 2-Iodo-1,3-dimethoxybenzene exhibit weak C—H⋯π interactions and non-bonding C—I⋯π contacts, forming interpenetrating one-dimensional chains (Xue & Qin, 2009). These structural characteristics contribute to our understanding of the solid-state behavior of 1-Iodo-3,5-dimethoxybenzene and its derivatives.
Applications De Recherche Scientifique
Study of Regioselective Lithiation
It's used in studying the regioselective lithiation of 1,3-disubstituted heteroatom aromatics (Saa, Deyà, Suñer, & Frontera, 1992).
Synthesis of Para-Bridged Pentacyclic Structures
It facilitates the synthesis of para-bridged pentacyclic pillar DMB and para-bridged pentacyclic hydroquinone (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).
Formation of Hydrocarbons
Used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
Guest-Induced Assembly in Molecular Capsules
Acts as a suitable guest for inducing the exclusive formation of a tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand heterodimeric capsule (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).
Synthesis of Substituted Resorcinol Derivatives
Utilized in the synthesis of 5-substituted resorcinol derivatives (Dol, Kamer, & Leeuwen, 1998).
Formation of Organosilanes
It can be a starting material for the preparation of analogous organosilanes (Wada, Wakamori, Hiraiwa, & Erabi, 1992).
Nanowire Construction
Constructs nanowires on graphite surfaces at room temperature (Jiang, Wang, & Deng, 2007).
Precursor for Zearalenone Synthesis
Acts as a precursor in the synthesis of Zearalenone, using Palladium-catalyzed carbonylation (Takahashi, Nagashima, & Tsuji, 1980).
Understanding Redox Shuttle Stability
Investigated for its redox shuttle stability in the context of lithium-ion batteries (Zhang, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2010).
Study of Crystal Structures
Analyzed for its crystal structures and intermolecular interactions (Merz, 2003); (Hamdouni, Brihi, Medjroubi, Meinnel, & Boudjada, 2012).
Laser Flash Photolysis Studies
Investigated in laser flash photolysis studies in specific solvents (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).
Electrochemical Polymerization Mechanisms
Explored for its mechanisms in electroxidative polymerizations (Martínez, Hernández, Kalaji, Márquez, & Márquez, 2004).
Photoreaction Mechanisms
Used to reveal mechanisms in photoreactions of derivatives (Youssefyeh & Lichtenberg, 1974).
Hierarchical Halogen Bonding Studies
Examined for its role in hierarchical halogen bonding and polymorphism (Raatikainen & Rissanen, 2009).
Catholyte Material for Redox Flow Batteries
Utilized as a catholyte material in non-aqueous redox flow batteries (Jingjing Zhang et al., 2017).
Molecular Structure and Conformational Studies
Its molecular structure and conformational properties have been studied using gas-phase electron diffraction and quantum chemical calculations (Dorofeeva, Shishkov, Rykov, Vilkov, & Oberhammer, 2010).
Electrosynthesis and Characterization
Investigated for its electrosynthesis and characterization in polymeric form (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).
Orientations Futures
1-Iodo-3,5-dimethoxybenzene has potential applications in various chemical reactions, including the synthesis of N-(3,5-xylyl)-N-ethylaniline, an arylamine . It may also be used in α-Arylation of ketones, copper-catalyzed N-arylation of imidazoles, and cyanation of 5-iodo-m-xylene to form 3,5-dimethylbenzonitrile .
Propriétés
IUPAC Name |
1-iodo-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMUEFLZAHIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348703 | |
| Record name | 1-iodo-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3,5-dimethoxybenzene | |
CAS RN |
25245-27-6 | |
| Record name | 1-iodo-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)






![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)